molecular formula C16H30O4Si B12953327 (3AR,3bR,4aS,5S,5aS)-3b-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethylhexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol

(3AR,3bR,4aS,5S,5aS)-3b-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethylhexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol

Cat. No.: B12953327
M. Wt: 314.49 g/mol
InChI Key: ZUGBYGRVOLWJNB-UWHVMBRKSA-N
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Description

The compound (3AR,3bR,4aS,5S,5aS)-3b-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethylhexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol is a complex organic molecule characterized by its unique structural features. This compound is notable for its multiple stereocenters and the presence of a tert-butyldimethylsilyl (TBDMS) protecting group, which is commonly used in organic synthesis to protect hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The key steps often include:

    Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, where a three-membered ring is formed.

    Introduction of the TBDMS protecting group: This step involves the reaction of the hydroxyl group with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

    Formation of the dioxolane ring: This can be done through acetalization reactions, where a diol reacts with an aldehyde or ketone in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are commonly used.

    Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) can be used to remove the TBDMS group.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new functionalized derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Could be explored for its potential as a drug candidate or a drug delivery agent.

    Industry: Used in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In general, the presence of the TBDMS protecting group can influence the reactivity of the molecule, making it more stable under certain conditions. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3AR,3bR,4aS,5S,5aS)-3b-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethylhexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol lies in its specific stereochemistry and the presence of the TBDMS protecting group, which provides stability and selectivity in various chemical reactions.

Properties

Molecular Formula

C16H30O4Si

Molecular Weight

314.49 g/mol

IUPAC Name

(1R,2R,4S,5S,6S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-ol

InChI

InChI=1S/C16H30O4Si/c1-14(2,3)21(6,7)18-9-16-8-10(16)11(17)12-13(16)20-15(4,5)19-12/h10-13,17H,8-9H2,1-7H3/t10-,11+,12+,13+,16+/m1/s1

InChI Key

ZUGBYGRVOLWJNB-UWHVMBRKSA-N

Isomeric SMILES

CC1(O[C@H]2[C@H]([C@H]3C[C@]3([C@H]2O1)CO[Si](C)(C)C(C)(C)C)O)C

Canonical SMILES

CC1(OC2C(C3CC3(C2O1)CO[Si](C)(C)C(C)(C)C)O)C

Origin of Product

United States

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